2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride, or ACHEM for short, is an organic compound with a wide range of uses in the scientific community. It is a colorless solid that is soluble in water, and is used in a variety of laboratory experiments and research studies. ACHEM has been used in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in a variety of biochemical processes.
Scientific Research Applications
Polymerization and Particle Nucleation
Research on cationic poly(N-isopropylacrylamide) copolymer latexes showed the significant role of the concentration of related compounds like 2-aminoethyl-methacrylate hydrochloride in polymerization kinetics and particle nucleation. This concentration influences the dispersion and production of polyelectrolytes in latexes, suggesting potential applications in materials science and polymer chemistry (Meunier, Elaissari, & Pichot, 1995).
Synthesis and Evaluation of Enaminones
In the field of medicinal chemistry, compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate have been synthesized and evaluated for their potential as anticonvulsants. This research provides insights into the structure-activity correlations and the potential for developing new therapeutic agents (Scott et al., 1993).
Hydrothiazines Synthesis
A study on the reaction of 3-aminopropanol with aryl(isothiocyanates) leading to hydrothiazines has been conducted. The results provide valuable information on the synthesis and properties of hydrothiazines, which can be utilized in chemical synthesis and pharmaceuticals (Cherbuliez et al., 1967).
Terpolymer Hydrogel Synthesis
The strategic inclusion of certain monomers, such as 2-(3-(acrylamido)propylamido)-2-methylpropane sulfonic acid, in terpolymer hydrogel synthesis has been researched. These hydrogels have applications in adsorption and removal of metal ions and dyes, highlighting their potential in environmental remediation and water treatment (Singha et al., 2019).
Immunomodulatory Potential
The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols have indicated potential immunomodulatory effects. This line of research offers prospects in developing new immunosuppressive drugs for organ transplantation and autoimmune diseases (Kiuchi et al., 2000).
properties
IUPAC Name |
2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMDXIKAIHPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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